3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride
Overview
Description
3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride is a chemical compound with the molecular formula C7ClF7. It is also known by its synonym, 3-Chloro-α,α,α,2,4,5,6-heptafluorotoluene. This compound is characterized by its high purity, typically greater than 98%, and is a colorless to almost colorless clear liquid .
Preparation Methods
The synthesis of 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride involves several steps. One common method includes the fluorination of chlorobenzotrifluoride derivatives. The reaction conditions often require the use of fluorinating agents such as antimony trifluoride (SbF3) or cobalt trifluoride (CoF3) under controlled temperatures and pressures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms. Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, it can potentially undergo such reactions under appropriate conditions.
Coupling Reactions: It can form organo-zinc compounds when reacted with zinc, which can further participate in cross-coupling reactions.
Scientific Research Applications
3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology and Medicine:
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals
Mechanism of Action
The mechanism of action of 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride is primarily related to its chemical reactivity. The presence of multiple fluorine atoms and a chlorine atom makes it highly reactive in substitution and coupling reactions. These reactions often involve the formation of intermediates that can further react to form desired products .
Comparison with Similar Compounds
3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride can be compared with other fluorinated benzotrifluorides:
1-Chloro-2,3,5,6-tetrafluorobenzene: Similar in structure but lacks the trifluoromethyl group, making it less reactive in certain reactions.
2,3,5,6-Tetrafluorobenzotrifluoride: Lacks the chlorine atom, which affects its reactivity and applications
3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride: Contains a benzoyl chloride group instead of a trifluoromethyl group, leading to different reactivity and applications.
These comparisons highlight the unique reactivity and applications of this compound in various fields.
Properties
IUPAC Name |
1-chloro-2,3,4,6-tetrafluoro-5-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7ClF7/c8-2-3(9)1(7(13,14)15)4(10)6(12)5(2)11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPMVEWSBGBVKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)Cl)F)F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7ClF7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380807 | |
Record name | 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4284-09-7 | |
Record name | 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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